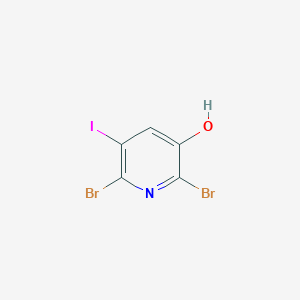

2,6-Dibromo-5-iodopyridin-3-ol

Description

Significance of Halogenated Heterocycles in Advanced Organic Synthesis

Halogenated heterocycles are organic compounds containing at least one halogen atom and a heterocyclic ring. jeyamscientific.insigmaaldrich.com These compounds are crucial as building blocks in the synthesis of more complex molecules. jeyamscientific.insigmaaldrich.com The presence and type of halogen atoms (fluorine, chlorine, bromine, iodine) on the heterocyclic core significantly influence the molecule's reactivity and properties. mdpi.compreprints.orgnih.gov This allows for a high degree of control in synthetic strategies, including palladium-catalyzed cross-coupling reactions and lithiation. jeyamscientific.insigmaaldrich.com The ability to selectively functionalize these molecules makes them indispensable in the creation of new materials and compounds with potential applications in various fields. jeyamscientific.insigmaaldrich.com

Overview of Pyridinol Scaffolds in Chemical Research

The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a fundamental structure in chemistry. rsc.orgnih.govresearchgate.net When a hydroxyl group is attached to a pyridine ring, it forms a pyridinol. Pyridinone scaffolds, isomeric forms of hydroxypyridines, are of particular interest due to their prevalence in biologically active compounds and their utility as synthetic intermediates. frontiersin.org The pyridinone structure can be readily functionalized at multiple positions, providing a versatile platform for developing new molecules. frontiersin.org Pyridine and its derivatives are integral to the synthesis of a vast number of compounds, including pharmaceuticals and agrochemicals. rsc.orgnih.gov

Structural Considerations in Polyhalogenated Pyridinol Systems

The specific arrangement of atoms in polyhalogenated pyridinols dictates their chemical behavior. The positions of the halogen atoms on the pyridine ring, along with the location of the hydroxyl group, create a unique electronic environment. escholarship.org This, in turn, influences the molecule's reactivity in various chemical transformations. For instance, the relative reactivity of different carbon-halogen bonds can be exploited for site-selective cross-coupling reactions, a powerful tool in organic synthesis. escholarship.org Computational chemistry is often employed to predict and understand the structural and electronic properties of these complex molecules. routledge.com

Chemical and Physical Properties of 2,6-Dibromo-5-iodopyridin-3-ol

The compound this compound is a solid with the chemical formula C₅H₂Br₂INO. sigmaaldrich.com Its molecular weight is 378.79 g/mol. sigmaaldrich.com This molecule belongs to several chemical categories, including pyridines, bromides, iodides, and alcohols. bldpharm.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₅H₂Br₂INO | |

| Molecular Weight | 378.79 | g/mol |

| CAS Number | 1105675-63-5 | |

| Melting Point | 123 (predicted) | °C |

| Boiling Point | 358 (predicted) | °C |

| Density | 2.70 (predicted) | g/cm³ |

| LogP | 3.3295 | |

| pKa (acidic) | 0.639 (predicted) | |

| pKa (basic) | 3.17 (predicted) | |

| Water Solubility | 1.14e-3 (predicted) | g/L |

Data sourced from multiple predictions and experimental values where available. sigmaaldrich.comepa.govfluorochem.co.uk

Synthesis and Reactivity

The synthesis of polyhalogenated pyridines often involves multi-step processes. For example, the synthesis of chiral 2-aryl-6-alkylpyridine alcohols can be achieved starting from 2,6-dibromopyridine. diva-portal.org The reactivity of polyhalogenated pyridines is of great interest to synthetic chemists. Metal-free, site-selective C-N bond-forming reactions have been developed for polyhalogenated pyridines and pyrimidines, allowing for controlled functionalization. rsc.org Copper-catalyzed cross-coupling reactions have also been shown to be effective for the selective amination of 2,6-dibromopyridine. researchgate.net The differential reactivity of various halogen substituents is a key factor in these selective transformations. For instance, in compounds containing both bromine and iodine, the carbon-iodine bond is often more reactive in certain coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-5-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2INO/c6-4-2(8)1-3(10)5(7)9-4/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFLBQPJOBJFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673830 | |

| Record name | 2,6-Dibromo-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105675-63-5 | |

| Record name | 2,6-Dibromo-5-iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105675-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromo 5 Iodopyridin 3 Ol and Analogous Polyhalogenated Pyridinols

Strategies for Regioselective Halogenation of Pyridine (B92270) Systems

Regioselective halogenation of the pyridine ring is a synthetically valuable transformation, but it remains a challenge. digitellinc.com The C3 and C5 positions are particularly difficult to halogenate due to the low reactivity of pyridine towards electrophilic substitution. digitellinc.com Traditional methods often require strongly acidic conditions or a significant electronic bias in the pyridine ring, which can limit the scope and efficiency of the reaction. chemrxiv.orgdigitellinc.com To overcome these limitations, various strategies have been developed to control the position of halogenation on the pyridine ring. These strategies include sequential halogenation, the use of intermediates like pyridine N-oxides and Zincke imines, and the development of mild halogenation approaches for activated pyridine systems.

The introduction of multiple different halogen atoms onto a pyridine ring in a regioselective manner is often achieved through sequential halogenation protocols. This step-wise approach allows for precise control over the substitution pattern, which is difficult to achieve in a single step.

A common strategy for the synthesis of dibromoiodopyridinols involves the initial bromination of a pyridine precursor, followed by a subsequent iodination step. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) starts with the bromination of 2-aminopyridine (B139424) using N-bromosuccinimide (NBS). ijssst.info This is followed by iodination with iodine to yield the desired product. ijssst.info This sequence is effective because the bromine atom deactivates the ring slightly, but the amino group still directs the incoming iodine electrophile.

A similar approach can be used for the synthesis of pyridin-2-ol derivatives. The synthesis of 5-bromo-3-iodo-pyridin-2-ol can be achieved starting from 2-amino-5-bromopyridine. guidechem.com This intermediate is first iodinated and then converted to the hydroxypyridine via a diazotization reaction. guidechem.com

| Starting Material | Reagents | Product | Yield |

| 2-Aminopyridine | 1. NBS 2. Iodine | 2-Amino-5-bromo-3-iodopyridine | 70% (overall) |

| 2-Amino-5-bromopyridine | 1. Acid hydrate, Iodine 2. NaNO₂, H₂SO₄ | 5-Bromo-3-iodo-pyridin-2-ol | 76% (iodination step) |

The direct iodination of a brominated pyridine is a key step in many sequential halogenation protocols. For example, 5-bromo-2-hydroxypyridine (B85227) can be directly iodinated to produce 5-bromo-3-iodo-pyridin-2-ol. guidechem.com The success of this approach relies on the careful selection of iodinating agents and reaction conditions to achieve the desired regioselectivity. The Finkelstein reaction, a type of halogen exchange reaction, can also be employed to convert a bromide to an iodide using an excess of an alkali iodide in a polar solvent. manac-inc.co.jp

| Starting Material | Iodinating Agent | Product |

| 5-Bromo-2-hydroxypyridine | Iodine | 5-Bromo-3-iodo-pyridin-2-ol |

| Brominated Pyridine | NaI | Iodinated Pyridine |

The use of pyridine N-oxide intermediates is a well-established strategy for the regioselective halogenation of pyridines, particularly at the C2 position. nih.govacs.org The N-oxide group activates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the C2 and C4 positions. Halogenation of pyridine N-oxides can be achieved using reagents like phosphorus oxyhalides (POX₃) or oxalyl halides. acs.orgresearchgate.net This method provides a practical route to 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.govacs.org The halogenation of N-oxides is often followed by deoxygenation to yield the final halogenated pyridine. researchgate.net

A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions has been reported. researchgate.net The regioselectivity is excellent, with the halogen being incorporated at the more electron-deficient side of the ring. researchgate.net

| Reagent | Position of Halogenation |

| POX₃ | C2 |

| SOX₂ | C2 |

| Oxalyl halide | C2 |

A more recent and innovative approach to the regioselective halogenation of pyridines involves the use of Zincke imine intermediates. nih.govchemrxiv.org This "one-pot" protocol involves a ring-opening, halogenation, and ring-closing sequence. nih.govnsf.gov The pyridine is first converted into a reactive azatriene intermediate, or "Zincke imine," which temporarily transforms the electron-deficient heterocycle into a series of polarized alkenes that are susceptible to electrophilic substitution. nih.govnsf.gov

This method is particularly effective for the 3-selective halogenation of a broad range of pyridine precursors under mild conditions. nih.govchemrxiv.orgchemrxiv.org Experimental and computational studies have shown that the selectivity-determining step can change depending on the halogen electrophile used. nih.govchemrxiv.org For chlorination and bromination, the irreversible carbon-halogen bond-forming step determines the regioselectivity, whereas for iodination, the subsequent deprotonation step is selectivity-determining. nih.gov This strategy has been successfully applied to the late-stage halogenation of complex pharmaceuticals and agrochemicals. nih.gov

Pyridines bearing activating groups, such as hydroxyl (-OH), amino (-NH₂), or methoxy (B1213986) (-OCH₃) groups, can be halogenated under milder conditions. researchgate.netthieme-connect.com N-bromosuccinimide (NBS) is a commonly used reagent for the regioselective monobromination of these activated pyridines in high yields. researchgate.netthieme-connect.com

The reactivity of these substrates decreases in the order of amino > hydroxy > methoxy, and the regioselectivity is dependent on the position of the substituent. researchgate.netthieme-connect.com For example, 2-substituted pyridines are generally more reactive than 3-substituted ones. researchgate.netthieme-connect.com Hydroxy and amino pyridines can also be dibrominated in nearly quantitative yields by using two equivalents of NBS. researchgate.netthieme-connect.com

| Substrate | Reagent | Product |

| Amino Pyridines | NBS (1 equiv.) | Monobrominated Pyridine |

| Hydroxy Pyridines | NBS (1 equiv.) | Monobrominated Pyridine |

| Methoxy Pyridines | NBS (1 equiv.) | Monobrominated Pyridine |

| Amino Pyridines | NBS (2 equiv.) | Dibrominated Pyridine |

| Hydroxy Pyridines | NBS (2 equiv.) | Dibrominated Pyridine |

Sequential Halogenation Protocols for Dibromoiodopyridinols

Catalytic Approaches in the Preparation of Polyhalogenated Pyridinols

Transition metal catalysis has emerged as a powerful tool for the regioselective functionalization of pyridine rings under milder conditions than traditional methods. Catalytic systems, particularly those based on palladium and other transition metals, can facilitate the introduction of halogen atoms with high precision, offering a pathway to complex polyhalogenated pyridinols.

Palladium-Catalyzed Halogenation Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the halogenation of pyridines is a subject of ongoing research. While direct palladium-catalyzed C-H halogenation of simple pyridines can be challenging, the presence of a directing group can facilitate ortho-selective functionalization. For pyridinol substrates, the hydroxyl group can act as an internal directing group, influencing the regiochemical outcome of the halogenation.

Although direct synthesis of 2,6-Dibromo-5-iodopyridin-3-ol via a one-pot palladium-catalyzed reaction is not widely documented, analogous transformations on related heterocyclic systems provide a blueprint for potential synthetic routes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed in the synthesis of arylated 2,6-dihalogenated-3-hydroxypyridines, demonstrating the utility of palladium in functionalizing polyhalogenated pyridine cores researchgate.net. These methods typically involve the coupling of a polyhalogenated pyridine derivative with a suitable boronic acid or ester, and while not a direct halogenation, they showcase the compatibility of palladium catalysts with highly halogenated pyridine rings.

Other Transition Metal-Mediated Synthetic Routes

Beyond palladium, other transition metals have shown promise in mediating the halogenation of pyridines and related heterocycles. Copper, in particular, has been extensively studied for its ability to catalyze C-H halogenation reactions. Copper catalysts can mediate the halogenation of 2-arylpyridines, and while this often requires a directing group, it highlights the potential for copper-mediated pathways in the synthesis of polyhalogenated pyridines nih.gov. Copper-catalyzed halogen exchange reactions, akin to an aromatic Finkelstein reaction, have also been developed for the conversion of aryl bromides to aryl iodides, a transformation that could be applied to the synthesis of iodo-substituted pyridinols from their bromo-precursors acs.org.

Rhodium(III)-catalyzed C-H activation has also been utilized for the synthesis of substituted pyridones, demonstrating the potential of rhodium in the functionalization of the pyridine nucleus americanelements.com. While direct halogenation using this method is not as common, the ability to functionalize the pyridine ring under rhodium catalysis opens avenues for future development of halogenation protocols. Similarly, ruthenium complexes have been investigated for their catalytic activity in C-H arylation and other transformations, suggesting their potential, though currently less explored, role in pyridine halogenation researchgate.net.

Optimization of Reaction Conditions for Halogenated Pyridinol Synthesis

The successful synthesis of a specific polyhalogenated pyridinol like this compound hinges on the careful control of reaction conditions. Factors such as the choice of solvent, reaction temperature, and the stoichiometry of the reagents play a critical role in determining the yield, regioselectivity, and the degree of halogenation.

Solvent Effects and Temperature Control in Halogenation Reactions

The solvent medium can profoundly influence the outcome of halogenation reactions. For the bromination of 3-hydroxypyridine (B118123) using N-bromosuccinimide (NBS), the choice of solvent can affect the regioselectivity. In a non-polar solvent like carbon tetrachloride (CCl₄), the formation of dibrominated products can be favored, whereas in more polar solvents like acetonitrile, different selectivities may be observed thieme-connect.com. This is attributed to the ability of the solvent to stabilize charged intermediates and influence the reactivity of the halogenating agent.

Temperature is another critical parameter that must be precisely controlled. Higher temperatures can increase reaction rates but may also lead to a decrease in regioselectivity and the formation of over-halogenated byproducts. For many selective halogenation reactions, lower temperatures are preferred to enhance the selectivity for the desired isomer.

Stoichiometric Control for Minimized Polyhalogenation and Regioisomeric Purity

Achieving a specific degree of halogenation and high regioisomeric purity requires precise control over the stoichiometry of the halogenating agent. In the synthesis of polyhalogenated pyridinols, the activated nature of the hydroxypyridine ring makes it susceptible to multiple halogenations. For instance, the bromination of 3-hydroxypyridine can readily lead to polybrominated products thieme-connect.com. The use of one equivalent of a halogenating agent may not guarantee mono-halogenation, and often a mixture of products is obtained.

To synthesize a specific trisubstituted compound like this compound, a stepwise approach is often necessary. This could involve the initial controlled dibromination of 3-hydroxypyridine to form 2,6-dibromo-3-hydroxypyridine, followed by a subsequent iodination step. Careful control of the stoichiometry of the brominating and iodinating agents at each step is crucial to prevent the formation of undesired byproducts. For example, the synthesis of 5-bromo-3-iodo-pyridin-2-ol involves a multi-step sequence starting from 2-amino-5-bromopyridine, where the stoichiometry of the iodinating and diazotizing reagents is carefully controlled to achieve the desired product guidechem.com.

Table 1: Key Factors in Optimizing Halogenated Pyridinol Synthesis

| Parameter | Influence on Reaction Outcome | Example |

|---|---|---|

| Solvent | Affects regioselectivity and solubility of reagents. | Bromination of 3-hydroxypyridine with NBS in CCl₄ can favor dibromination thieme-connect.com. |

| Temperature | Controls reaction rate and selectivity. | Lower temperatures often lead to higher regioselectivity in electrophilic aromatic substitution. |

| Stoichiometry | Determines the degree of halogenation. | Using excess NBS on 3-hydroxypyridine can lead to the formation of 2,4,6-tribromo-3-hydroxypyridine thieme-connect.com. |

| Halogenating Agent | Influences reactivity and selectivity. | N-halosuccinimides (NBS, NCS, NIS) are often used for controlled halogenation of activated rings. |

| Catalyst | Can enable milder reaction conditions and improve regioselectivity. | Copper catalysts can mediate the halogenation of 2-arylpyridines nih.gov. |

Challenges and Advancements in the Synthesis of Highly Halogenated Pyridinols

The synthesis of highly halogenated pyridinols is fraught with challenges. The inherent electron deficiency of the pyridine ring makes it less reactive towards electrophilic halogenation compared to benzene (B151609) derivatives. This often necessitates the use of highly reactive halogenating agents and forcing conditions, which can compromise selectivity.

A major challenge is achieving high regioselectivity. In the case of 3-hydroxypyridine, the hydroxyl group is an activating, ortho-, para-directing group. This leads to preferential substitution at the 2, 4, and 6 positions. The synthesis of a specific isomer like this compound requires a strategy to control the position of iodination, which is not at one of the most activated positions.

Recent advancements have focused on developing milder and more selective halogenation methods. The use of transition metal catalysis offers a promising avenue to overcome some of these challenges by enabling C-H functionalization under more controlled conditions. Furthermore, multi-step synthetic sequences, where halogen atoms are introduced sequentially, allow for greater control over the final substitution pattern. An example of such a strategy is the synthesis of 5-bromo-3-iodo-pyridin-2-ol, which proceeds through the formation of an amino-dihalopyridine intermediate followed by a Sandmeyer-type reaction to install the hydroxyl group guidechem.com. This approach, while longer, provides a higher degree of control over the regiochemistry.

Addressing Regioselectivity Issues in Pyridinol Halogenation

The halogenation of pyridinols is governed by the directing effects of the hydroxyl group and the inherent electronic properties of the pyridine ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, which significantly influences the position of electrophilic substitution. However, the nitrogen atom in the pyridine ring is deactivating, making the ring less susceptible to electrophilic attack than a corresponding benzene ring.

In the case of 3-hydroxypyridine, the hydroxyl group directs electrophiles to the 2, 4, and 6 positions. The presence of two bromine atoms at the 2 and 6 positions in a potential precursor, 2,6-dibromo-3-hydroxypyridine, sterically hinders the 2 and 6 positions and electronically deactivates the ring. This directs subsequent electrophilic substitution, such as iodination, to the remaining activated position, which is the 5-position (para to the hydroxyl group).

A plausible synthetic route to this compound would, therefore, commence with the dibromination of 3-hydroxypyridine to form 2,6-dibromo-3-hydroxypyridine. This intermediate would then undergo regioselective iodination at the 5-position.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 3-Hydroxypyridine |  | Starting Material |

| 2,6-Dibromo-3-hydroxypyridine |  | Intermediate |

| This compound |  | Target Compound |

Various iodinating agents can be employed for the final step, with the choice of reagent and conditions being critical to ensure high regioselectivity and yield. Common iodinating systems for electron-rich aromatic and heteroaromatic compounds include N-iodosuccinimide (NIS) with a catalytic amount of acid, or molecular iodine in the presence of an oxidizing agent. For instance, the use of NIS with a catalytic amount of trifluoroacetic acid has been shown to be effective for the regioselective iodination of electron-rich aromatics. organic-chemistry.orgresearchgate.net Another efficient method involves the use of N-chlorosuccinimide and sodium iodide in acetic acid. researchgate.net

Strategies for Scalable Preparation of this compound

The development of a scalable synthesis for this compound is crucial for its potential applications in research and development. Key considerations for a scalable process include the availability and cost of starting materials, the efficiency and safety of the reactions, and the ease of purification of the final product.

The proposed two-step synthesis starting from 3-hydroxypyridine offers a potentially scalable route. 3-Hydroxypyridine is a commercially available starting material. The dibromination of 3-hydroxypyridine can likely be achieved in high yield using common brominating agents like N-bromosuccinimide (NBS) or bromine.

For the subsequent iodination step, the use of cost-effective and readily available reagents is paramount for large-scale production. Iodination methods that avoid the use of heavy metals or harsh reaction conditions are preferred from both an environmental and economic perspective. A system using molecular iodine with an oxidizing agent such as hydrogen peroxide could be a viable option for industrial-scale synthesis.

Furthermore, process optimization would be necessary to maximize yield and minimize waste. This could involve exploring different solvent systems, reaction temperatures, and catalyst loadings. The use of flow chemistry is another strategy that can offer significant advantages for the scalable and safe production of halogenated compounds. vcu.edu Flow reactors can provide better control over reaction parameters, leading to improved yields and purity, and can be more easily scaled up compared to traditional batch processes. vcu.edu

Table 2: Comparison of Potential Iodination Methods for Scalability

| Iodinating System | Advantages for Scalability | Potential Challenges |

| N-Iodosuccinimide (NIS) / Acid Catalyst | High reactivity, good regioselectivity. organic-chemistry.orgresearchgate.net | Cost of NIS, potential for side reactions. |

| N-Chlorosuccinimide (NCS) / NaI | Readily available reagents. researchgate.net | Generation of mixed halogenated byproducts. |

| I₂ / Oxidizing Agent (e.g., H₂O₂) | Cost-effective reagents, environmentally benign. | Requires careful control of reaction conditions to avoid over-iodination. |

Reactivity Patterns and Chemical Transformations of 2,6 Dibromo 5 Iodopyridin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient, and this effect is amplified by the presence of three electron-withdrawing halogen atoms. This electronic nature dictates its susceptibility to nucleophilic attack and its general resistance to electrophilic substitution.

Halogen Atom Interconversions and Displacements

In polyhalogenated pyridine systems, the identity and position of the halogen atoms are crucial in determining their lability towards substitution. Generally, the order of reactivity for halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions is I > Br > Cl > F. This is due to the C-X bond strength, with the C-I bond being the weakest and most easily cleaved.

For 2,6-Dibromo-5-iodopyridin-3-ol, the iodine atom at the 5-position is expected to be the most susceptible to displacement by a nucleophile. The bromine atoms at the 2- and 6-positions, being ortho and para to the nitrogen atom, are also activated towards nucleophilic attack, though generally less so than iodine.

Halogen-lithium exchange is another common transformation for polyhalogenated heterocycles. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. The selectivity of this exchange is often directed by the most acidic proton or the most labile halogen. In the case of this compound, the iodine atom would be the most likely to undergo exchange. acs.org

A similar transformation is the halogen-magnesium exchange, which can be achieved using reagents like isopropylmagnesium chloride. This can be a milder alternative to lithium-halogen exchange. chemicalbook.com

It is also possible to achieve interconversion of the halogen atoms under specific conditions. For instance, treatment of a bromo-substituted pyridine with hydriodic acid can lead to the corresponding iodo-substituted pyridine. chemicalbook.comchemicalbook.com Conversely, a chloro-substituted pyridine can be converted to a bromo-substituted one using a bromide source. google.com

| Reaction Type | General Reactivity Trend | Expected Outcome for this compound |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | I > Br > Cl > F | Preferential substitution of the iodine at C5. |

| Halogen-Lithium Exchange | I > Br > Cl | Preferential exchange of the iodine at C5. |

| Halogen-Magnesium Exchange | I > Br > Cl | Preferential exchange of the iodine at C5. |

Nucleophilic Dearomatization Strategies for Halogenated Pyridinols

Nucleophilic dearomatization is a powerful strategy for the synthesis of highly functionalized, three-dimensional nitrogen-containing heterocycles from flat, aromatic pyridines. This transformation typically requires activation of the pyridine ring, often by N-alkylation or N-acylation, to further decrease its electron density and enhance its electrophilicity.

In a typical nucleophilic dearomatization reaction, a nucleophile attacks one of the electron-deficient positions of the pyridine ring (usually the 2-, 4-, or 6-position), leading to the formation of a dihydropyridine intermediate. The stability and subsequent reactivity of this intermediate depend on the nature of the nucleophile, the substituents on the pyridine ring, and the reaction conditions.

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important and versatile methods for the formation of carbon-carbon bonds. Halogenated pyridines are excellent substrates for these reactions, with the reactivity of the C-X bond generally following the order I > Br > Cl. This differential reactivity allows for selective functionalization of polyhalogenated pyridines.

Suzuki-Miyaura Coupling Applications for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.com This reaction is widely used for the synthesis of biaryls and heteroaryl-aryl compounds.

For this compound, the iodine at the 5-position would be the most reactive site for Suzuki-Miyaura coupling. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it should be possible to achieve selective arylation or heteroarylation at this position, leaving the two bromine atoms intact for subsequent transformations. It is a well-established strategy to perform sequential cross-coupling reactions on polyhalogenated heteroarenes, starting with the most reactive halogen. nih.govmdpi.com

| Position | Halogen | Relative Reactivity | Expected Product with 1 eq. of Boronic Acid |

|---|---|---|---|

| C5 | Iodine | Highest | 5-Aryl-2,6-dibromopyridin-3-ol |

| C2/C6 | Bromine | Intermediate | - |

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to occur preferentially at the C-I bond. This would allow for the selective introduction of an alkyne moiety at the 5-position. The resulting 5-alkynyl-2,6-dibromopyridin-3-ol could then be a substrate for further functionalization at the C-Br bonds. The Sonogashira reaction is known to be compatible with a wide range of functional groups, and the hydroxyl group on the pyridine ring is not expected to interfere with the reaction. nih.gov

Heck Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is a valuable tool for the formation of carbon-carbon bonds and the synthesis of complex molecules.

In the context of this compound, the Heck reaction would also be expected to show selectivity for the C-I bond over the C-Br bonds. This would enable the introduction of a vinyl group at the 5-position of the pyridine ring. The reaction conditions, including the choice of palladium catalyst, base, and solvent, would be crucial for achieving high yields and selectivity. organic-chemistry.org

Negishi Coupling and Related Methodologies in Polyhalogenated Pyridines

The Negishi cross-coupling reaction, a powerful tool for carbon-carbon bond formation, is anticipated to be a highly effective method for the selective functionalization of this compound. This palladium- or nickel-catalyzed reaction couples organozinc compounds with organic halides. google.com The inherent differences in the reactivity of the carbon-halogen bonds in the target molecule are expected to allow for a high degree of site selectivity.

The general order of reactivity for halogens in such cross-coupling reactions is I > Br > Cl. wikipedia.org Consequently, the C-I bond at the C5 position of this compound is predicted to be the most reactive site for Negishi coupling. This selectivity allows for the introduction of a diverse range of substituents at this position while leaving the two bromine atoms intact for subsequent transformations.

Furthermore, the positions of the halogens on the pyridine ring also influence their reactivity. Halogens at the 2- and 6-positions (α to the nitrogen) are generally more susceptible to displacement than those at the 3- and 5-positions. wikipedia.org In the case of 2,6-dibromopyridine, for instance, single exchange reactions have been successfully performed, demonstrating the feasibility of selective functionalization at one of the bromine-bearing carbons. nih.gov

For this compound, a stepwise functionalization approach can be envisioned. A mild Negishi coupling protocol would likely first target the C-I bond. Subsequently, by employing more forcing reaction conditions or a more reactive catalyst system, one or both of the C-Br bonds could be targeted. The presence of the hydroxyl group at the C3 position may also influence the reactivity, potentially through coordination with the metal catalyst or by altering the electronic properties of the ring. The Negishi coupling is known for its tolerance of various functional groups, including hydroxyl groups, which further enhances its applicability to this system. wikipedia.org

Table 1: Predicted Site-Selectivity in Negishi Coupling of this compound

| Position | Halogen | Predicted Relative Reactivity | Rationale |

| C5 | Iodine | Highest | C-I bond is weaker and more reactive than C-Br bonds in cross-coupling reactions. |

| C2/C6 | Bromine | Intermediate | C-Br bonds are less reactive than C-I but are activated by their position alpha to the ring nitrogen. |

| C2/C6 | Bromine | Lowest | Requires more forcing conditions after initial coupling at the C5 and/or the other C-Br position. |

Oxidation and Reduction Reactions of the Pyridinol Core

The pyridinol core of this compound can theoretically undergo both oxidation and reduction reactions, although the presence of multiple halogen substituents will significantly impact the reaction pathways and outcomes.

Oxidation:

The hydroxyl group at the C3 position makes the pyridine ring susceptible to oxidation. In general, 3-hydroxypyridines can be oxidized to the corresponding pyridin-3(2H)-ones. However, direct oxidation of the pyridinol ring in such a heavily halogenated system may require specific and carefully controlled conditions to avoid undesired side reactions, such as decomposition or reaction at the halogenated positions. The formation of 3-hydroxypyridines has been noted as a result of lipid oxidation in the presence of ammonia, suggesting their potential involvement in oxidative processes. masterorganicchemistry.com More controlled synthetic methods for the C3-hydroxylation of pyridines often proceed via the corresponding pyridine N-oxides. researchgate.net

Reduction:

The reduction of the pyridinol core can proceed via several pathways. Catalytic hydrogenation of the pyridine ring is a common method to produce the corresponding piperidine derivative. However, this approach often requires harsh conditions (high pressure and temperature) and may lead to the concurrent reduction of the carbon-halogen bonds (hydrodehalogenation). vt.edu Milder, more selective methods would be necessary to preserve the halogen substituents.

Electrolytic reduction has been shown to be effective for the selective dehalogenation of polyhalogenated pyridines, typically removing the halogen at the 4-position. google.com Another approach could involve the use of milder reducing agents like sodium borohydride (NaBH₄). While NaBH₄ is generally not strong enough to reduce the pyridine ring itself, it has been shown to reduce certain activated aromatic halides, with the reactivity order being I > Br > Cl. vt.edu This suggests that a carefully controlled reduction with NaBH₄ could potentially lead to selective deiodination at the C5 position.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent/Conditions | Potential Product(s) | Remarks |

| Oxidation | Mild Oxidizing Agent (e.g., MnO₂) | 2,6-Dibromo-5-iodopyridin-3(2H)-one | Formation of the corresponding pyridinone. |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2,6-Dibromo-5-iodopiperidin-3-ol and/or dehalogenated products | Risk of over-reduction and hydrodehalogenation. |

| Reduction | Electrolytic Reduction | 2,6-Dibromopyridin-3-ol | Potential for selective deiodination. |

| Reduction | Sodium Borohydride (NaBH₄) | 2,6-Dibromopyridin-3-ol | Potential for selective deiodination under specific conditions. vt.edu |

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group at the C3 position of this compound is a key site for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives. The electron-withdrawing nature of the three halogen atoms is expected to increase the acidity of the hydroxyl group, making it a better nucleophile in its deprotonated form.

Etherification:

The Williamson ether synthesis is a classic and versatile method for the formation of ethers. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. byjus.com Given the increased acidity of the hydroxyl group in this compound, deprotonation should be readily achievable with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting pyridinolate would then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding 3-alkoxy derivative. The use of primary alkyl halides is crucial to favor the SN2 pathway and avoid competing elimination reactions. masterorganicchemistry.com

Esterification:

The hydroxyl group can also be readily converted into an ester through reaction with a variety of acylating agents. Standard esterification procedures, such as reaction with an acid chloride or acid anhydride in the presence of a base like pyridine or triethylamine, are expected to be effective. nih.gov For example, treatment with acetyl chloride or acetic anhydride would yield the corresponding 3-acetoxy derivative. nih.gov The reaction conditions can be tailored to accommodate the specific acylating agent and the reactivity of the pyridinol.

Table 3: Examples of Functional Group Interconversions at the Hydroxyl Moiety

| Reaction Type | Reagents | Expected Product |

| O-Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 2,6-Dibromo-5-iodo-3-methoxypyridine |

| O-Acylation (Esterification) | Acylating Agent (e.g., Acetyl Chloride) Base (e.g., Pyridine) | 2,6-Dibromo-5-iodopyridin-3-yl acetate |

Mechanistic Studies of Reactions Involving 2,6 Dibromo 5 Iodopyridin 3 Ol

Investigation of Reaction Pathways and Transition States

The reaction pathways available to 2,6-Dibromo-5-iodopyridin-3-ol are largely dictated by the electronic nature of the pyridine (B92270) ring and its substituents. The pyridine ring is inherently electron-deficient, which can make it less reactive towards electrophilic attack compared to benzene (B151609). However, the hydroxyl group at the 3-position is a strong electron-donating group through resonance, which activates the ring towards electrophilic aromatic substitution (EAS). Conversely, the bromine and iodine atoms are deactivating due to their inductive electron-withdrawing effects, but they can direct incoming electrophiles to ortho and para positions through resonance.

A typical electrophilic substitution on the single available C-H bond at the 4-position would proceed through a two-step mechanism. The first, and typically rate-determining, step involves the attack of the π-electrons of the pyridinol ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate. The positive charge in the arenium ion can be delocalized onto the nitrogen atom and the carbon atoms of the ring. The electron-donating hydroxyl group and the halogens can also participate in stabilizing this intermediate through resonance.

The transition state for this first step would resemble the high-energy arenium ion. Computational chemistry, though not specifically reported for this molecule, is a powerful tool for modeling such transition states. These models can elucidate the geometry and energy of the transition state, providing insights into the activation energy of the reaction.

The second step of the EAS mechanism is the rapid deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring, yielding the substituted product.

Understanding Regioselectivity and Stereoselectivity in Pyridinol Functionalization

Regioselectivity in the functionalization of this compound is primarily concerned with which position on the pyridine ring will react. Given that the 2, 3, 5, and 6 positions are already substituted, the only available position for substitution on the ring is the 4-position. Therefore, electrophilic aromatic substitution reactions will overwhelmingly occur at this position.

The directing effects of the existing substituents all converge to favor substitution at the 4-position. The hydroxyl group at C-3 is a powerful ortho, para-director. The para position to the hydroxyl group is C-6 (already substituted with bromine), and the ortho positions are C-2 (substituted with bromine) and C-4 (unsubstituted). Thus, the hydroxyl group strongly directs electrophiles to the 4-position. The bromine atom at C-2 directs to its ortho (C-3, substituted) and para (C-5, substituted) positions. The bromine at C-6 directs to its ortho (C-5, substituted) and para (C-3, substituted) positions. The iodine at C-5 directs to its ortho positions (C-4, unsubstituted and C-6, substituted). The cumulative effect of these directing groups makes the 4-position the unequivocal site for electrophilic attack.

Stereoselectivity is not a primary consideration for reactions occurring directly on the aromatic ring of this compound, as the ring is planar and reactions at the 4-position would not create a new stereocenter unless the incoming substituent itself is chiral or can induce chirality.

Role of Reactive Intermediates in Polyhalogenated Pyridinol Transformations

In the broader context of pyridine chemistry, various reactive intermediates are known to play a crucial role in transformations that might be difficult to achieve through standard EAS. While not directly documented for this compound, it is conceivable that under specific conditions, analogous intermediates could be formed.

One such class of intermediates is Zincke imines . These are acyclic azatriene intermediates formed by the ring-opening of pyridinium salts. This strategy transforms the electron-deficient pyridine into an electron-rich alkene-like system that can readily undergo electrophilic additions, including halogenation, with high regioselectivity. researchgate.netnih.govnsf.gov Although the 2,6-disubstitution on the target molecule might pose challenges for the initial N-activation step required for Zincke imine formation, this pathway represents a potential, albeit likely complex, route for further functionalization.

Another important type of reactive intermediate in pyridine chemistry is pyridynes . These are highly reactive species analogous to benzyne, featuring a formal triple bond within the pyridine ring. The generation of a pyridyne from a dihalopyridine typically involves a strong base. Given the polyhalogenated nature of this compound, the formation of a pyridyne intermediate through the elimination of two adjacent substituents (e.g., H and I, or two halogens) could be envisioned under forcing conditions, leading to subsequent nucleophilic addition reactions.

Kinetic and Thermodynamic Considerations in Halogenation Processes

Halogenation reactions, particularly those involving multiple potential products or reversible steps, can be governed by either kinetic or thermodynamic control.

Kinetic control occurs when the product distribution is determined by the relative rates of formation of the products. The product that is formed fastest (i.e., via the lowest activation energy pathway) will be the major product. Such reactions are typically run at lower temperatures and are irreversible.

Thermodynamic control is established when the reaction is reversible, allowing an equilibrium to be reached. In this case, the product distribution is determined by the relative stabilities of the products. The most stable product will be the major product. These reactions are often carried out at higher temperatures to provide enough energy to overcome the activation barriers for both the forward and reverse reactions.

For a potential further halogenation of this compound at the 4-position, the reaction is likely to be under kinetic control, as the position of attack is strongly predetermined by the existing substituents, leading to a single, highly favored product.

Halogen exchange reactions, however, can be subject to thermodynamic considerations. For instance, it might be possible to replace one halogen with another under certain conditions. The relative bond strengths (C-I < C-Br < C-Cl < C-F) and the stability of the resulting products would play a crucial role in determining the feasibility and outcome of such transformations. A reaction that replaces a stronger carbon-halogen bond with a weaker one would generally be thermodynamically unfavorable.

Below is a hypothetical data table illustrating the concept of kinetic versus thermodynamic control in a generic electrophilic addition to a conjugated system, as direct data for the target molecule is unavailable.

| Reaction Condition | Major Product | Minor Product | Controlling Factor |

| Low Temperature (-78 °C) | 1,2-Addition Product | 1,4-Addition Product | Kinetic Control (lower activation energy) |

| High Temperature (40 °C) | 1,4-Addition Product | 1,2-Addition Product | Thermodynamic Control (more stable product) |

This table demonstrates how reaction conditions can influence the product ratio in a system where both kinetic and thermodynamic products can be formed.

Applications of 2,6 Dibromo 5 Iodopyridin 3 Ol in Advanced Organic Synthesis and Materials Science

A Versatile Synthetic Building Block for Intricate Molecules

The strategic placement of three halogen atoms on the pyridine (B92270) ring of 2,6-Dibromo-5-iodopyridin-3-ol makes it an exemplary building block for the synthesis of complex molecules. The distinct reactivities of the iodo and bromo substituents allow for selective and sequential functionalization. Typically, the carbon-iodine bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the carbon-bromine bonds. This reactivity difference enables the initial introduction of a substituent at the 5-position, leaving the two bromine atoms available for subsequent transformations.

This stepwise functionalization is crucial for the controlled assembly of highly substituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and other biologically active compounds. The hydroxyl group at the 3-position can also be leveraged, either by acting as a directing group in certain reactions or by being converted into other functional groups, further expanding the synthetic possibilities.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Type | Relative Reactivity |

|---|---|---|

| Iodine | C-I | High |

This table illustrates the general trend in reactivity for halogen substituents in common palladium-catalyzed cross-coupling reactions, which is fundamental to the selective functionalization of this compound.

A Key Component in the Construction of Heterocyclic Compounds

The pyridine core of this compound serves as a foundational element for the synthesis of more elaborate heterocyclic systems. Through strategic cross-coupling and annulation reactions, the initial pyridine ring can be fused with other rings to generate polycyclic aromatic or heteroaromatic structures.

For instance, after selective functionalization at the 5-position (iodine) and one of the bromine-bearing positions, the remaining halogen can participate in an intramolecular cyclization reaction. This approach can lead to the formation of various fused pyridinoid systems, such as furopyridines, thienopyridines, or other more complex heterocyclic frameworks. The ability to build upon the pyridine scaffold in a controlled manner is of significant interest in medicinal chemistry and drug discovery, where the exploration of novel chemical space is paramount.

Crafting Novel Ligands for Catalysis

The design and synthesis of novel ligands are central to the advancement of catalysis. The structure of this compound offers a unique template for the creation of new ligand architectures. By replacing the halogen atoms with phosphorus-, nitrogen-, or sulfur-containing moieties through cross-coupling reactions, chemists can generate a variety of mono- and bidentate ligands.

The pyridine nitrogen atom itself can act as a coordination site, and the substituents introduced at the 2-, 5-, and 6-positions can be tailored to modulate the steric and electronic properties of the resulting metal complexes. For example, the introduction of phosphine (B1218219) groups could yield ligands suitable for a range of transition-metal-catalyzed reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The modularity in the synthesis of ligands from this starting material allows for the fine-tuning of catalyst performance for specific applications.

Exploring Potential in Materials Science and π-conjugated Systems

The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. The highly substituted pyridine core of this compound can be elaborated into extended π-conjugated systems, which are the fundamental components of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Through reactions like the Sonogashira coupling, acetylenic units can be introduced at the halogenated positions, extending the π-system of the molecule. Further elaboration of these acetylenic intermediates can lead to the formation of larger, planar aromatic structures with desirable photophysical properties. The presence of the nitrogen atom in the pyridine ring can also influence the electronic characteristics of the resulting materials, potentially leading to n-type or ambipolar charge transport behavior. The ability to systematically modify the periphery of the pyridine ring allows for a rational design approach to new functional organic materials.

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of this compound Derivatives |

|---|---|

| Organic Electronics | Precursors to π-conjugated systems for OLEDs, OFETs, and OPVs. |

| Luminescent Materials | Synthesis of novel fluorophores with tunable emission properties. |

This table outlines the prospective applications of materials derived from this compound, highlighting its potential impact on various fields of materials science.

Future Directions and Emerging Research Avenues for 2,6 Dibromo 5 Iodopyridin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,6-Dibromo-5-iodopyridin-3-ol and its derivatives is likely to move towards more sustainable and efficient methodologies. nih.govijarsct.co.innih.gov Green chemistry principles are expected to be at the forefront of these developments, emphasizing the use of environmentally benign solvents, reduced energy consumption, and the generation of minimal waste. nih.govijarsct.co.innih.gov

Promising areas for development include:

One-Pot Multicomponent Reactions: These reactions, where multiple reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net Future research could focus on designing a one-pot synthesis for this compound, potentially from simpler, readily available starting materials.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. ijarsct.co.inresearchgate.net Exploring microwave-assisted routes for the halogenation and functionalization of the pyridin-3-ol core could lead to more efficient synthetic pathways.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally friendly approach to chemical synthesis. acsgcipr.org Future research could investigate the potential of engineered enzymes for the regioselective halogenation of a pyridin-3-ol precursor.

Synthesis from Biomass: Deriving chemical feedstocks from renewable biomass is a key goal of sustainable chemistry. acsgcipr.org Long-term research could explore pathways to synthesize the pyridine core of this compound from biomass-derived starting materials.

| Synthetic Approach | Potential Advantages |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency ijarsct.co.inresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly acsgcipr.org |

| Synthesis from Biomass | Use of renewable feedstocks, reduced reliance on fossil fuels acsgcipr.org |

Exploration of Undiscovered Reactivity Profiles and Selectivity

The presence of three distinct halogen atoms (bromine, iodine) and a hydroxyl group on the pyridine ring of this compound suggests a complex and potentially highly selective reactivity profile. Future research will likely focus on systematically investigating the differential reactivity of these functional groups.

Key areas for exploration include:

Selective Cross-Coupling Reactions: The bromo and iodo substituents are excellent handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. researchgate.net A major research focus will be to achieve high selectivity for the reaction at either the bromo or iodo positions, which could be controlled by the choice of catalyst, ligands, and reaction conditions. This would allow for the sequential and controlled introduction of different functional groups.

Regioselective Halogen Dance Reactions: The "halogen dance" is a fascinating reaction where a halogen atom migrates to a different position on an aromatic ring. Investigating the potential for such rearrangements in this compound could open up pathways to novel, highly substituted pyridine isomers that are otherwise difficult to access.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution. osi.lv Research into the regioselectivity of SNAr reactions with various nucleophiles will be crucial to understanding and exploiting the reactivity of this compound. The hydroxyl group can also play a role in directing or participating in these reactions.

Reactions of the Pyridin-3-ol Moiety: The hydroxyl group itself can be a site for various chemical transformations, including etherification, esterification, and conversion to a triflate for further coupling reactions. Understanding the interplay between the reactivity of the hydroxyl group and the halogen substituents will be a key area of investigation.

| Reaction Type | Potential Outcome |

| Selective Cross-Coupling | Stepwise functionalization at bromine and iodine positions researchgate.net |

| Halogen Dance Reaction | Access to novel isomers with different substitution patterns |

| Nucleophilic Aromatic Substitution | Introduction of new functional groups by replacing halogen atoms osi.lv |

| Reactions at the Hydroxyl Group | Derivatization of the hydroxyl group to modify properties and reactivity |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding the future exploration of this compound chemistry. nih.govelectrochemsci.orgresearchgate.net

Key applications of computational studies include:

Predicting Reactivity and Selectivity: DFT calculations can be used to model the electronic structure of the molecule, including bond energies, charge distributions, and frontier molecular orbitals (HOMO and LUMO). nih.govelectrochemsci.org This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, and to rationalize the observed regioselectivity in various reactions.

Mechanism Elucidation: Computational modeling can be employed to investigate the reaction mechanisms of novel transformations involving this compound. This can provide valuable insights into the transition states and intermediates involved, aiding in the optimization of reaction conditions.

Rational Design of Derivatives: By computationally screening virtual libraries of derivatives of this compound, researchers can predict their electronic, optical, and biological properties. This rational design approach can help to prioritize synthetic targets with desired functionalities.

Spectroscopic Characterization: DFT calculations can be used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of new compounds derived from this compound. nih.gov

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, mechanism elucidation, property prediction nih.govelectrochemsci.orgresearchgate.net |

| Molecular Orbital Calculations | Understanding electronic structure and charge distribution nih.gov |

| Virtual Screening | Rational design of new derivatives with desired properties |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis holds immense potential for accelerating research and development. springerprofessional.demtak.hunih.gov

Future directions in this area include:

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scale-up. springerprofessional.demtak.hubohrium.com Developing continuous flow processes for the synthesis and functionalization of this compound could lead to more efficient and reproducible production.

Automated Library Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. researchgate.netrsc.org This high-throughput approach would be invaluable for screening for new materials with interesting properties or for drug discovery applications.

In-line Analysis and Optimization: Flow reactors can be coupled with in-line analytical techniques (e.g., NMR, IR, MS) to allow for real-time reaction monitoring and optimization. This would enable the rapid identification of optimal reaction conditions for transformations involving this compound.

| Technology | Potential Benefits |

| Flow Chemistry | Improved safety, enhanced control, scalability springerprofessional.demtak.hubohrium.com |

| Automated Synthesis | High-throughput library generation, accelerated discovery researchgate.netrsc.org |

| In-line Analytics | Real-time reaction monitoring and optimization |

Expanding Applications in Catalysis and Supramolecular Chemistry

The unique structural features of this compound make it a promising building block for the development of novel catalysts and supramolecular assemblies.

Potential future applications include:

Ligand Development for Catalysis: The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions. By functionalizing the bromo and iodo positions, a wide variety of novel ligands could be synthesized. These ligands could find applications in various catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis. unimi.itwikipedia.org

Organocatalysis: The pyridine moiety itself can act as a basic catalyst. wikipedia.org Derivatives of this compound could be explored as novel organocatalysts for a range of organic reactions.

Supramolecular Chemistry and Halogen Bonding: The presence of multiple halogen atoms, particularly iodine, makes this compound an excellent candidate for participating in halogen bonding interactions. frontiersin.orgresearchgate.net Halogen bonds are increasingly being utilized in crystal engineering and the design of functional materials. Future research could explore the use of this compound as a building block for the construction of complex supramolecular architectures with interesting properties, such as liquid crystals or porous materials.

| Application Area | Potential Role of this compound |

| Catalysis | Precursor for novel ligands and organocatalysts unimi.itwikipedia.org |

| Supramolecular Chemistry | Building block for assemblies based on halogen bonding frontiersin.orgresearchgate.net |

| Materials Science | Component for the design of functional materials like liquid crystals or porous solids |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dibromo-5-iodopyridin-3-ol, and how do reaction parameters influence halogenation regioselectivity?

- Methodological Answer : Synthesis typically involves sequential halogenation of a pyridin-3-ol scaffold. Bromination at positions 2 and 6 is achieved using HBr or PBr₃ at 0–5°C to minimize dihalogenation side products. Subsequent iodination at position 5 employs Ullmann-type coupling with CuI catalysts. Protecting the hydroxyl group (e.g., via silylation) is critical to prevent undesired side reactions. Reaction efficiency depends on temperature control and stoichiometric precision .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Key identifiers include molecular formula (C₅H₂Br₂INO, MW 378.79) and CAS 1105675-63-5. Use ¹H NMR to identify aromatic protons (δ 8.15 ppm for H-4; δ 6.20 ppm for -OH) and ¹³C NMR for pyridine carbons (145–155 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (m/z 378.79). Cross-reference with authenticated samples for spectral validation .

Q. What purification strategies are recommended for polyhalogenated pyridinols like this compound?

- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures). Monitor purity via TLC (Rf 0.3–0.4 in 7:3 hexane:EtOAc) and HPLC (C18 column, 70% methanol/water). Address co-eluting impurities by adjusting solvent polarity and flow rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydroxyl group reactivity under varying reaction conditions?

- Methodological Answer : Systematically compare protecting group strategies (e.g., TMS vs. acetyl) using in situ IR spectroscopy to track hydroxyl participation. For example, Pd-catalyzed cross-coupling may favor nucleophilic substitution over O-alkylation. Computational studies (DFT) can model steric and electronic effects of adjacent halogens on hydroxyl acidity .

Q. What experimental approaches determine the relative reactivity of bromine vs. iodine substituents during cross-coupling reactions?

- Methodological Answer : Conduct competitive Suzuki-Miyaura coupling with controlled equivalents of boronic acids. Analyze product ratios via GC-MS and kinetic studies. Compare results with model compounds (e.g., 2-bromo-6-iodopyridin-3-ol) to isolate steric vs. electronic contributions. Adjust catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) to modulate selectivity .

Q. How does the halogenation pattern influence the stability of this compound under ambient storage conditions?

- Methodological Answer : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Iodine’s lower bond dissociation energy may increase susceptibility to light-induced degradation compared to bromine. Store samples in amber vials under inert gas (N₂/Ar) at –20°C to mitigate decomposition .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported reaction yields for halogenated pyridinols?

- Methodological Answer : Replicate reactions under standardized conditions (solvent purity, catalyst lot, temperature control). Use design-of-experiment (DoE) frameworks to isolate variables (e.g., stirring rate, moisture levels). Validate results with orthogonal characterization (e.g., X-ray crystallography for regiochemistry confirmation) .

Key Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.